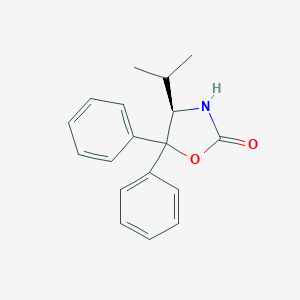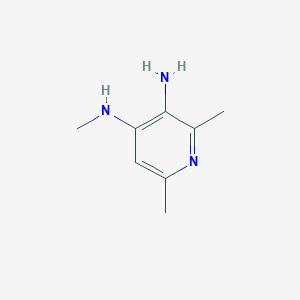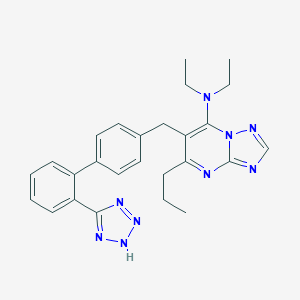
(1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has been the subject of extensive scientific research. This compound is of interest due to its potential applications in the field of medicine, particularly as a potential treatment for various diseases.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to have potential therapeutic effects for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- have been studied extensively in vitro and in vivo. This compound has been found to have a variety of effects on cellular processes, including cell proliferation, apoptosis, and DNA synthesis. Additionally, this compound has been found to have effects on various physiological systems, including the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential therapeutic effects for a variety of diseases. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to further explore its potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the synthesis method for this compound, as well as developing more effective and efficient methods for delivering this compound to target tissues. Finally, future research could explore the potential toxicity of this compound and develop strategies to mitigate its toxic effects.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-7-amine, N,N-diethyl-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multi-step process. The first step involves the preparation of 2-(1H-tetrazol-5-yl) biphenyl-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the appropriate amine to form the corresponding amide. The amide is then cyclized to form the final product.
Propriétés
Numéro CAS |
168152-70-3 |
|---|---|
Formule moléculaire |
C26H29N9 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N,N-diethyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H29N9/c1-4-9-23-22(25(34(5-2)6-3)35-26(29-23)27-17-28-35)16-18-12-14-19(15-13-18)20-10-7-8-11-21(20)24-30-32-33-31-24/h7-8,10-15,17H,4-6,9,16H2,1-3H3,(H,30,31,32,33) |
Clé InChI |
AQPXLAPRURJICX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=NC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N(CC)CC |
SMILES canonique |
CCCC1=NC2=NC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N(CC)CC |
Autres numéros CAS |
168152-70-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



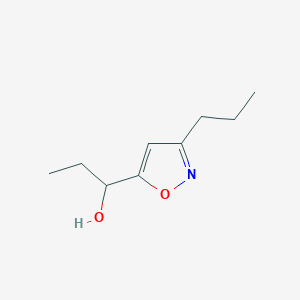
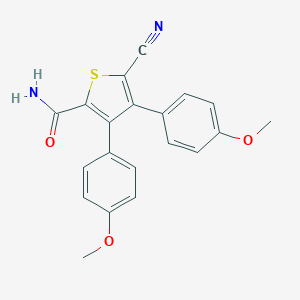
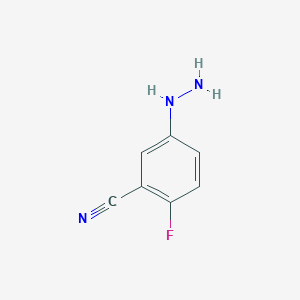

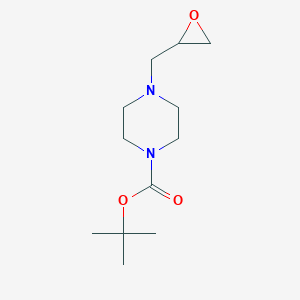

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
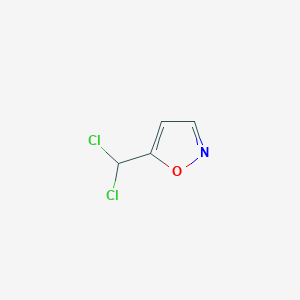


![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
